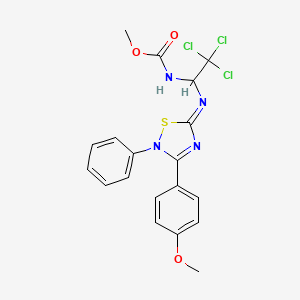

![molecular formula C24H24FN5O2S B2494575 N-ciclohexil-2-((4-(4-fluorobencil)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)tio)acetamida CAS No. 1114613-92-1](/img/structure/B2494575.png)

N-ciclohexil-2-((4-(4-fluorobencil)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)tio)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

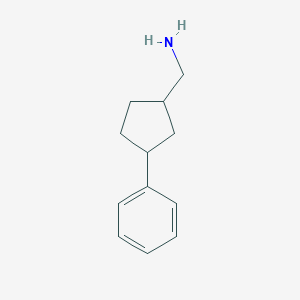

N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H24FN5O2S and its molecular weight is 465.55. The purity is usually 95%.

BenchChem offers high-quality N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Antecedentes: Los derivados de [1,2,4]triazolo[4,3-a]quinoxalina se han investigado por sus actividades de intercalación de ADN como posibles agentes anticancerígenos .

- Resultados: El compuesto 12d demostró una potente actividad anticancerígena, con valores de IC50 de 22.08 μM (HepG2), 27.13 μM (HCT-116) y 17.12 μM (MCF-7). Aunque menos activo que la doxorrubicina, sirve como plantilla para futuras optimizaciones .

- Afinidad por la Unión al ADN: El compuesto 12d se intercala eficazmente en el ADN, casi tan potente como la doxorrubicina .

- Antecedentes: Los derivados de [1,2,4]triazolo[4,3-a]quinoxalina también se han explorado para la actividad antiviral .

- Antecedentes: Los isósteros del compuesto, los derivados de pirimido-quinoxalina, se sintetizaron como posibles agentes antimicrobianos .

- Antecedentes: La selectividad del compuesto contra las líneas celulares de cáncer es crucial para las aplicaciones terapéuticas .

- Hallazgos de la Investigación: La mayoría de los compuestos sintetizados exhibieron una selectividad adecuada contra las células cancerosas, enfatizando su potencial como agentes dirigidos .

Propiedades Anticancerígenas

Potencial Antiviral

Propiedades Antimicrobianas

Citotoxicidad Selectiva

Estudios de Acoplamiento Molecular

En resumen, la N-ciclohexil-2-((4-(4-fluorobencil)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolin-1-il)tio)acetamida es prometedora en la investigación oncológica y antiviral. Su estructura única y sus actividades biológicas justifican una mayor investigación y optimización para aplicaciones terapéuticas . 🌟

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their antiviral and antimicrobial activities .

Mode of Action

It’s worth noting that similar compounds have shown promising antiviral activity . The greatest antiviral activity among the [1,2,4]triazolo[4,3-a]quinoxalines compounds was found for a compound which showed reduction of the number of the plaques by 25% at 20 mg/ml .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have exhibited cytotoxicity at concentration 160 μg/ml .

Propiedades

IUPAC Name |

N-cyclohexyl-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2S/c25-17-12-10-16(11-13-17)14-29-22(32)19-8-4-5-9-20(19)30-23(29)27-28-24(30)33-15-21(31)26-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-15H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNSCZZVTYWUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)

![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)

![7-Fluoro-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2494506.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2494507.png)

![4,4-Difluoro-1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidine](/img/structure/B2494511.png)